Methyl cyanovalerate

説明

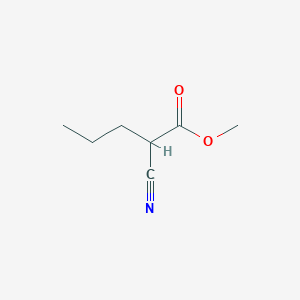

Methyl cyanovalerate (CAS: 31629-12-6) is an ester derivative of valeric acid (pentanoic acid) with a cyano (-CN) substituent on the carbon chain. Its molecular formula is C₇H₁₁NO₂, and it is structurally characterized by a five-carbon backbone with a cyano group and a methyl ester moiety. The compound is primarily utilized in polymer synthesis, as evidenced by its role in oligomeric or polymeric glycol ethers . Additionally, it has demonstrated utility in pest control applications, particularly in enhancing the efficacy of insecticide-treated nets against mosquitoes .

Reactivity studies indicate that this compound exhibits unique behavior in chemical reactions. For example, attempts to synthesize heterocyclic compounds (e.g., pyrrolidine derivatives) via reactions with biacetyl monoxime or acetaldoxime were unsuccessful, likely due to steric hindrance or electronic effects from the cyano group .

特性

分子式 |

C7H11NO2 |

|---|---|

分子量 |

141.17 g/mol |

IUPAC名 |

methyl 2-cyanopentanoate |

InChI |

InChI=1S/C7H11NO2/c1-3-4-6(5-8)7(9)10-2/h6H,3-4H2,1-2H3 |

InChIキー |

WNZKWBYFYOMJRC-UHFFFAOYSA-N |

正規SMILES |

CCCC(C#N)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Physicochemical Properties

The cyano group in this compound introduces polarity, increasing its boiling point and solubility in polar solvents compared to non-cyano esters. For example:

Table 2: Inferred Physicochemical Properties

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing methyl cyanovalerate, and how can researchers optimize reaction conditions?

- Methodological Answer : Begin with a factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use control experiments to isolate the impact of each variable. Characterize products via , , and IR spectroscopy to confirm esterification and cyano-group retention. Track reaction kinetics using GC-MS for intermediate analysis. Ensure reproducibility by documenting solvent purity and equipment calibration .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, indirect-vent goggles, and lab coats to avoid skin/eye contact. Work in a fume hood with proper ventilation due to potential vapor release. Store the compound in airtight containers away from moisture. Dispose of waste via approved chemical disposal protocols, referencing Safety Data Sheets (SDS) for cyanate esters .

Q. How can researchers validate the purity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic methods. For quantification, use HPLC with a UV detector calibrated against a certified reference standard. Cross-validate purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to detect impurities affecting melting behavior .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify methodological disparities (e.g., solvent choice, measurement techniques). Replicate key experiments under standardized conditions. Use mixed-effects models to account for variability in reported data, and publish a comparative table highlighting measurement protocols and environmental factors .

Q. What advanced statistical approaches are suitable for optimizing this compound’s synthetic yield and scalability?

- Methodological Answer : Apply response surface methodology (RSM) or Box-Behnken designs to model nonlinear relationships between variables. Use machine learning algorithms (e.g., random forests) to predict optimal conditions from high-dimensional datasets. Validate models with cross-lab reproducibility studies .

Q. How can computational chemistry aid in understanding this compound’s reactivity and degradation pathways?

- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction energy profiles for hydrolysis or thermal decomposition. Validate simulations with experimental Arrhenius parameters derived from thermogravimetric analysis (TGA). Publish molecular dynamics (MD) simulations to predict solvent interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for long-term stability studies?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including in-process monitoring via inline FTIR. Use accelerated stability testing (e.g., 40°C/75% RH) to identify degradation products. Apply multivariate analysis (PCA) to correlate raw material impurities with final product variability .

Data Presentation and Peer Review

Q. How should researchers structure a manuscript to highlight this compound’s novel applications in materials science?

- Methodological Answer : Use the "IMRAD" structure: Introduce the gap in ester-based polymer research, detail synthesis/characterization methods, present tensile strength/compatibility data, and discuss industrial relevance. Include a table comparing thermal stability with analogous esters (e.g., methyl acrylate) .

Q. What ethical and reproducibility standards are essential when publishing datasets on this compound?

- Methodological Answer : Share raw NMR spectra, chromatograms, and computational input files in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and funding sources. Cite prior work comprehensively to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。